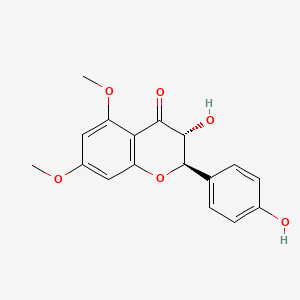
(2R,3R)-3,4'-Dihydroxy-5,7-dimethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3,4’-Dihydroxy-5,7-dimethoxyflavone is a flavonoid compound known for its potential biological activities Flavonoids are a class of polyphenolic compounds found in various plants, and they are known for their antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3,4’-Dihydroxy-5,7-dimethoxyflavone typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the use of flavanone precursors, which are subjected to hydroxylation and methoxylation reactions to introduce the desired functional groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of (2R,3R)-3,4’-Dihydroxy-5,7-dimethoxyflavone may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure consistency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3,4’-Dihydroxy-5,7-dimethoxyflavone can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can be achieved using various reagents and conditions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions can vary depending on the desired reaction, but they often involve specific temperatures, pressures, and solvent systems .
Major Products Formed
Scientific Research Applications
Chemistry: It is used as a model compound for studying flavonoid chemistry and for developing new synthetic methods.
Biology: It has been investigated for its antioxidant and anti-inflammatory properties, which can be beneficial in various biological systems.
Medicine: Research has shown its potential in treating diseases related to oxidative stress and inflammation, such as cardiovascular diseases and certain cancers.
Industry: It is used in the development of natural antioxidants for food preservation and in the cosmetic industry for its skin-protective properties .
Mechanism of Action
The mechanism of action of (2R,3R)-3,4’-Dihydroxy-5,7-dimethoxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Molecular Targets: It interacts with enzymes like cyclooxygenase and lipoxygenase, as well as signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2R,3R)-3,4’-Dihydroxy-5,7-dimethoxyflavone include:
Quercetin: Another flavonoid with strong antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Myricetin: Exhibits antioxidant, anti-inflammatory, and anticancer properties .
Uniqueness
What sets (2R,3R)-3,4’-Dihydroxy-5,7-dimethoxyflavone apart is its specific combination of hydroxyl and methoxy groups, which can influence its solubility, stability, and biological activity. This unique structure allows it to interact differently with molecular targets compared to other flavonoids, potentially offering distinct therapeutic benefits .
Properties
CAS No. |
37971-70-3 |
|---|---|
Molecular Formula |
C17H16O6 |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
(2R,3R)-3-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O6/c1-21-11-7-12(22-2)14-13(8-11)23-17(16(20)15(14)19)9-3-5-10(18)6-4-9/h3-8,16-18,20H,1-2H3/t16-,17+/m0/s1 |
InChI Key |
COAPWVZMQPXXGQ-DLBZAZTESA-N |
Isomeric SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)[C@@H]([C@H](O2)C3=CC=C(C=C3)O)O |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(C(O2)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


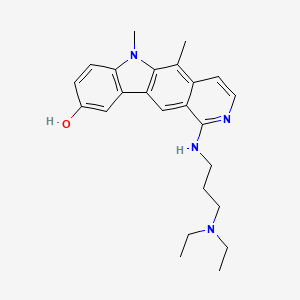
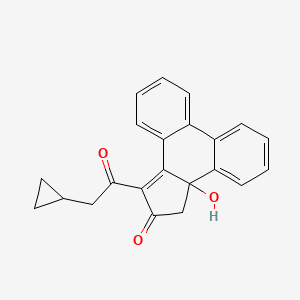
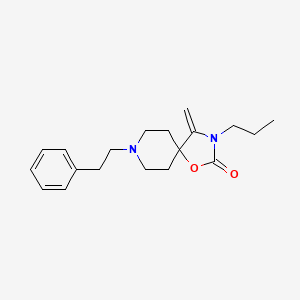
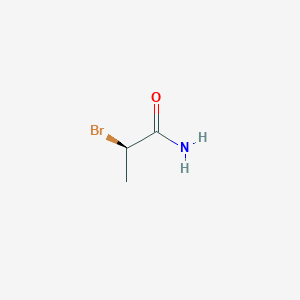
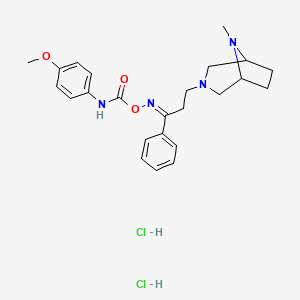
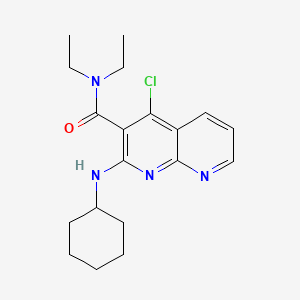
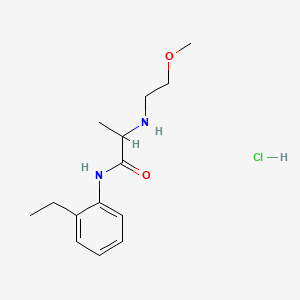
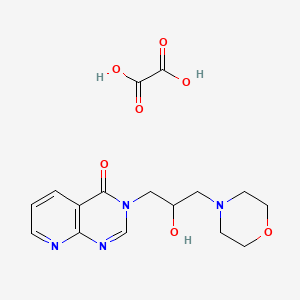


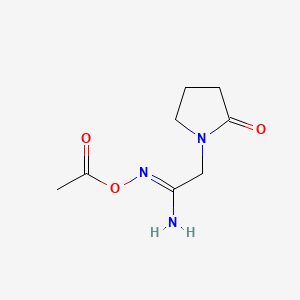
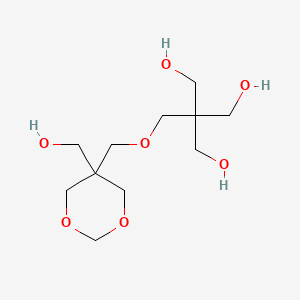
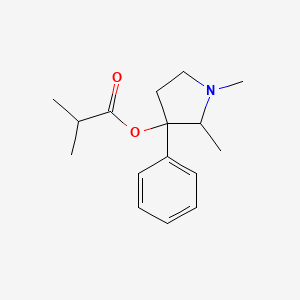
![3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12734569.png)
